2,3,3-Trimethylindolin-1-amine
Description
Conceptual Framework of Indoline-Based Chemical Compounds in Organic Chemistry
Indoline (B122111), also known as 2,3-dihydro-1H-indole, is a bicyclic aromatic heterocyclic organic compound. It consists of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing ring. chem960.com This core structure is a foundational element in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.netchemimpex.com The versatility of the indoline scaffold stems from its unique electronic and structural properties, which allow for a wide range of chemical modifications.
The indoline nucleus is inherently electron-rich, making it susceptible to electrophilic aromatic substitution reactions. nih.gov The nitrogen atom and the various carbon positions on both the benzene and pyrrolidine (B122466) rings can be functionalized, leading to a diverse library of derivatives with distinct properties. nih.govscirp.org The introduction of substituents onto the indoline core can significantly influence its reactivity, solubility, and biological activity. nih.gov
One critical class of indoline derivatives is N-aminoindoles, which are characterized by a nitrogen-nitrogen bond at the 1-position of the indoline ring. rsc.orgnih.gov The presence of this hydrazine-like moiety introduces unique reactivity and potential for further chemical transformations, making these compounds valuable synthons in organic chemistry. jst.go.jpresearchgate.net The synthesis of these N-aminoindoles can be achieved through various methods, including the N-amination of indoles using reagents like O-(diphenylphosphinyl)hydroxylamine or through cascade reactions involving acetylene (B1199291) gas and hydrazines. nih.govresearchgate.net
Historical Context and Evolution of Research on 2,3,3-Trimethylindoline (B99453) Scaffolds
The history of indoline chemistry is intrinsically linked to the study of the parent compound, indole (B1671886), which was first isolated in the 19th century. rsc.org The Fischer indole synthesis, developed in 1883, was a pivotal moment, providing a versatile method for constructing the indole ring system and paving the way for the exploration of its derivatives. rsc.orgnih.govbyjus.com
Research into the 2,3,3-trimethylindoline scaffold, a specific subset of indoline derivatives, has been largely driven by its utility as a key intermediate in the synthesis of various functional molecules. The precursor, 2,3,3-trimethylindolenine (B142774), is a crucial component in the production of cyanine (B1664457) and squaraine dyes, which have found applications in photography, biological imaging, and as chemical sensors. chemimpex.comsigmaaldrich.comlpnu.uachemimpex.com A common synthetic route to 2,3,3-trimethylindolenine involves the Fischer indole synthesis using phenylhydrazine (B124118) and methyl isopropyl ketone. google.com Another method involves the reaction of aniline (B41778) with 3-chloro-3-methylbutane-2-one. google.comrsc.org The subsequent reduction of 2,3,3-trimethylindolenine yields 2,3,3-trimethylindoline. google.comgoogle.com.na
The development of synthetic methods to access substituted 2,3,3-trimethylindoline derivatives has been an area of active research. For instance, a multi-step synthesis for 1,3,3-trimethylindolin-5-amine has been reported, highlighting the strategies employed to introduce functional groups onto this scaffold. researchgate.net The evolution of research in this area reflects a continuous effort to develop more efficient and versatile synthetic routes to these valuable chemical building blocks.
Significance of the 2,3,3-Trimethylindolin-1-amine Structural Motif in Contemporary Chemical Research
The this compound structural motif, with its N-amino functionality, represents a unique and significant area within the broader landscape of indoline chemistry. While specific research on this exact compound is not as widespread as its isomers or the parent scaffold, its importance can be inferred from the growing interest in N-aminoindoles and indoline hydrazines.
The N-amino group imparts specific chemical properties that make these compounds valuable in synthetic chemistry. They can serve as precursors to a variety of other heterocyclic systems through reactions involving the hydrazine (B178648) moiety. For example, indole-based hydrazide-hydrazones have been synthesized and investigated for their potential biological activities. jst.go.jpresearchgate.net The development of novel N-amination methods for indoles and other heterocycles further underscores the synthetic utility of this functional group. jst.go.jp
The presence of the 2,3,3-trimethyl substitution pattern on the indoline ring provides steric bulk and influences the electronic properties of the molecule, which can be advantageous in the design of specific molecular architectures. While detailed research findings on the direct applications of this compound are limited in publicly available literature, its existence is confirmed through its use as a reactant in patent literature, specifically in the synthesis of more complex heterocyclic systems. alfa-chemistry.com This suggests its role as a specialized building block in targeted synthetic endeavors. The combination of the established utility of the 2,3,3-trimethylindoline scaffold in materials science and the unique reactivity of the N-amino group positions this compound as a compound with potential for future exploration in various fields of chemical research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
119094-83-6 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2,3,3-trimethyl-2H-indol-1-amine |
InChI |
InChI=1S/C11H16N2/c1-8-11(2,3)9-6-4-5-7-10(9)13(8)12/h4-8H,12H2,1-3H3 |
InChI Key |
WEXZHVIBOVOVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC=CC=C2N1N)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,3 Trimethylindoline and Its Derivatives
Established Synthetic Pathways to the 2,3,3-Trimethylindoline (B99453) Core
The foundational 2,3,3-trimethylindoline skeleton is typically assembled through classical organic reactions that form the heterocyclic ring system. Once formed, this core can be further modified to introduce various functional groups.
Condensation Reactions for Indolenine Ring Formation
A primary and commercially viable method for producing the 2,3,3-trimethylindolenine (B142774) core involves the condensation of an aniline (B41778) with an α-haloketone. google.com A specific example is the reaction between aniline and 3-chloro-3-methylbutane-2-one. google.comgoogleapis.com This process is typically carried out in two stages. The initial reaction occurs at a temperature between 60°C and 120°C for 2 to 20 hours. Following this, the temperature is raised to the reflux temperature of aniline for an additional 0.5 to 2 hours to complete the reaction and ensure a high yield of the desired product. google.com
This method provides a high-yield pathway to 2,3,3-trimethylindolenine, which is an important intermediate for cationic dyes. google.com An alternative, well-known approach is the Fischer indole (B1671886) synthesis, which utilizes the reaction of phenylhydrazine (B124118) with 3-methyl-2-butanone (methyl isopropyl ketone) in the presence of an acid catalyst like acetic acid. guidechem.comgoogle.com Microwave-assisted variations of the Fischer synthesis have been shown to significantly reduce reaction times. guidechem.com
Table 1: Comparison of Synthetic Methods for 2,3,3-Trimethylindolenine Core
| Method | Reactants | Conditions | Key Advantages |
|---|---|---|---|
| Aniline Condensation | Aniline, 3-chloro-3-methylbutane-2-one | 60-120°C, then aniline reflux | High yield, commercially viable google.com |
| Fischer Indole Synthesis | Phenylhydrazine, 3-methyl-2-butanone | Acetic acid catalyst | Classic, well-established method guidechem.com |
| Microwave-Assisted Fischer | Phenylhydrazine, 3-methyl-2-butanone | Microwave irradiation (800W) | Drastically reduced reaction time guidechem.com |
Derivatization and Functionalization of the Indoline (B122111) Core
Once the 2,3,3-trimethylindoline core is synthesized, it can be functionalized to introduce various substituents, including amino groups at aromatic positions. A common strategy for introducing an amine onto the aromatic ring (e.g., at the 5-position to form 2,3,3-trimethyl-3H-indol-5-amine) involves a two-step process: nitration followed by reduction. lpnu.ua
First, the indoline core undergoes electrophilic aromatic substitution, where a nitro group (-NO2) is introduced onto the benzene (B151609) ring portion of the molecule. Following the successful nitration, the nitro group is reduced to an amino group (-NH2). This reduction can be achieved using various reagents, such as zinc dust in the presence of sodium hydroxide and an alcohol solvent. lpnu.ua This pathway provides access to key intermediates like 5-amino-2,3,3-trimethyl-3H-indole, which are valuable for synthesizing azo dyes and other complex molecules. lpnu.uanih.gov Direct amination of aromatic compounds can also be achieved by reacting them with ammonia (B1221849) at high temperatures and pressures in the presence of specific catalysts. google.com
Advanced Synthetic Approaches Incorporating 2,3,3-Trimethylindoline Moieties
Modern synthetic chemistry offers more sophisticated and efficient methods for constructing complex molecules that incorporate the 2,3,3-trimethylindoline scaffold. These advanced strategies often improve efficiency, reduce waste, and allow for the creation of greater molecular diversity.
One-Pot Multicomponent Synthesis Strategies
One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product in one step. nih.govacs.org This approach is advantageous as it simplifies experimental procedures and reduces waste. While specific MCRs for 2,3,3-Trimethylindolin-1-amine are not extensively detailed, analogous strategies for synthesizing other complex indole derivatives are well-documented. For instance, a three-component reaction of an indole-3-carbaldehyde, malononitrile, and an amine derivative can be used to synthesize highly functionalized indole structures. ekb.egekb.eg Similarly, 3-pyranyl indoles can be generated via a one-pot, three-component tandem Knoevenagel-Michael reaction. nih.gov These examples highlight the power of MCRs to build molecular complexity around an indole core efficiently.
Table 2: Examples of Multicomponent Reactions for Indole Derivatives
| Reaction Type | Components | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Bis-Indole Synthesis | Enaminones, Indoles, Acenaphthylene-1,2-dione | Piperidine, p-TSA | Highly functionalized bis-indoles nih.govacs.org |
| 3-Pyranyl Indole Synthesis | 3-Cyanoacetyl indole, Aromatic aldehydes, Malononitrile | InCl3, ethanol, reflux | 3-Pyranyl indoles nih.gov |
| Functionalized Indole Synthesis | 1H-indole-3-carbaldehyde, Malononitrile, Amine derivatives | Condensation | Substituted indole derivatives ekb.egekb.eg |
Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy for forming ring systems, including the indoline core. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling reaction, is particularly well-suited for creating sterically demanding cyclic and spirocyclic structures. nih.govacs.org The reductive variant of this reaction has been successfully applied to the synthesis of various heterocyclic compounds. researchgate.net
In this context, an appropriately substituted aniline derivative containing an alkene tether can undergo an intramolecular Mizoroki-Heck reaction to form the five-membered nitrogen-containing ring of the indoline system. nih.govacs.org This method offers high diastereoselectivity in the formation of complex spiroindolines. nih.gov More recently, a photo-induced, catalyst-free reductive Heck cyclization of indole derivatives has been developed, providing a metal-free approach to polycyclic indolinyl compounds. nih.gov
Condensation Reactions with Aldehydes and Amine Bases
The 2,3,3-trimethylindoline core and its derivatives are key precursors in condensation reactions, particularly for the synthesis of dyes. The N-methylated derivative, 1,3,3-trimethyl-2-methyleneindoline (B94422) (commonly known as Fischer's base), is a crucial intermediate. This compound readily undergoes condensation with various aldehydes. researchgate.net
For example, the reaction of 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide with 5-nitrosalicylaldehyde in the presence of triethylamine (an amine base) and refluxing in ethanol leads to the formation of spiropyran derivatives. rsc.org These condensation reactions are fundamental to the synthesis of cyanine (B1664457) and other polymethine dyes, where the indoline nitrogen acts as a nucleophile, and the activated methylene (B1212753) group condenses with an electrophilic aldehyde. The specific aldehyde used determines the final structure and properties, such as the color, of the resulting dye. lpnu.ua
Synthesis of Conjugated Systems Featuring 2,3,3-Trimethylindoline Components
The 2,3,3-trimethylindoline scaffold is a pivotal structural motif in the synthesis of various conjugated systems, particularly functional dyes. Its electron-donating nitrogen atom and the reactive methyl group at the C2 position (in its indolenine form) make it an ideal building block for creating molecules with extensive π-electron delocalization and significant photo-physical properties. This section explores the synthetic methodologies for constructing several classes of important conjugated systems derived from this versatile heterocycle.
Construction of Merocyanine (B1260669) Dyes and Related Chromophores
Merocyanine dyes are a class of polarizable π-electron systems characterized by a neutral polyene chain with terminal electron-donating and electron-accepting groups. The 2,3,3-trimethylindoline moiety frequently serves as the electron-donor component. The classical synthesis of these dyes is often achieved through Knoevenagel or aldol-type condensation reactions arkat-usa.org.
The synthesis typically begins with the quaternization of 2,3,3-trimethylindolenine, often with agents like iodomethane, to form a 1,2,3,3-tetramethyl-3H-indolium salt. This salt, known as a Fischer's base derivative, possesses a highly reactive methyl group at the C2 position. The reaction proceeds by condensing this indolium salt with a heterocyclic compound containing an active methylene group, which acts as the electron-acceptor part. Examples of acceptor moieties include rhodanine, barbituric acid, and pyridinedione derivatives researchgate.net. The condensation is typically carried out in solvents like acetic anhydride or acetonitrile in the presence of a base such as potassium acetate or triethylamine researchgate.net.
More advanced, one-pot multicomponent reactions have also been developed, allowing for the efficient assembly of complex merocyanine structures from simpler precursors arkat-usa.orgresearchgate.net. These methods offer a versatile approach to creating a diverse library of merocyanine dyes with tailored optical and electronic properties for applications in optoelectronics and as organic semiconductors arkat-usa.org.
Synthesis of Merocyanine Dyes
| Donor Precursor | Acceptor Moiety | Reaction Type | Key Conditions |
|---|---|---|---|
| 1,2,3,3-tetramethyl-3H-indolium salt | Rhodanine | Condensation | Acetic anhydride, Potassium acetate |
| 1,2,3,3-tetramethyl-3H-indolium salt | Barbituric acid | Condensation | Acetonitrile, Triethylamine researchgate.net |
| 2,3,3-trimethylindolenine | Various (in MCR) | Multicomponent Reaction | Catalytic, One-pot arkat-usa.org |
Fabrication of Squaraine Dyes and Their Intermediates
Squaraine dyes are a distinct class of organic dyes known for their intense absorption and fluorescence, typically in the red to near-infrared region wikipedia.org. They are structurally defined by a central, electron-deficient four-membered squaric acid ring, which is 1,3-disubstituted with strong electron-donating groups. The 2,3,3-trimethylindolenine framework is a commonly used donor in the synthesis of highly stable and fluorescent squaraine dyes.
The synthesis is generally achieved through the condensation of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) or its derivatives with two equivalents of an electron-rich "methylene base" like 2,3,3-trimethylindolenine wikipedia.orgresearchgate.net. The reaction is an electrophilic aromatic substitution where the indolenine derivative attacks the squaric acid moiety wikipedia.org.
Symmetrical Squaraine Dyes: The synthesis of symmetrical squaraines involves reacting squaric acid with two equivalents of the same indolenine derivative. The process often begins by activating the squaric acid with an alcohol (e.g., n-butanol) to form a dialkoxy or "half ester" squarate intermediate nih.gov. This is followed by the nucleophilic attack of the indolenine base, leading to the formation of a semi-squaraine intermediate. A second attack by another molecule of the indolenine base at the 3-position yields the final symmetrical dye nih.gov.
Unsymmetrical Squaraine Dyes: Two primary strategies exist for creating unsymmetrical squaraines with two different donor groups.
Using Dichlorocyclobutenedione: Squaric acid is treated with thionyl chloride to form 3,4-dichlorocyclobut-3-ene-1,2-dione. This highly reactive intermediate is reacted with one equivalent of the first indolenine derivative, followed by hydrolysis to yield a semi-squaraine. This intermediate is then condensed with a different donor group to afford the unsymmetrical product nih.gov.
Using Dialkoxycyclobutenedione: More reactive N-alkylated heterocyclic donors, such as 1,2,3,3-tetramethylindolium iodide, can be reacted with 3,4-dialkoxy-cyclobut-3-ene-1,2-dione in a 1:1 ratio to form the semi-squaraine intermediate, which is then reacted with a second, different heterocyclic compound nih.gov.
Mild reaction conditions have been developed, for instance, using carbodiimide activation of squaric acid, which has proven effective for labeling biomolecules researchgate.netrsc.org. Microwave-assisted methods have also been employed to accelerate the synthesis researchgate.net.
Fabrication of Squaraine Dyes
| Squaric Acid Derivative | Indolenine Reactant | Product Type | Methodology |
|---|---|---|---|
| Squaric acid | 2,3,3-trimethylindolenine (2 equiv.) | Symmetrical | Condensation in n-butanol/toluene nih.gov |
| 3,4-Dichlorocyclobut-3-ene-1,2-dione | Indolenine 1 (1 equiv.), then Indolenine 2 (1 equiv.) | Unsymmetrical | Stepwise condensation nih.gov |
| Squaric acid | Indolenine derivative | Symmetrical | Carbodiimide activation (mild conditions) researchgate.netrsc.org |
| Dibutylsquarate | 1,2,3,3-tetramethylindolium iodide | Symmetrical or Unsymmetrical Intermediates | Multistep synthesis researchgate.net |
Preparation of Indoline-Chroman-2,4-dione Conjugates
The synthesis of conjugates linking an indoline core to a chroman-2,4-dione framework can be achieved through modern catalytic methods. A key strategy involves the palladium-catalyzed aminocarbonylation of a suitable chromone precursor nih.gov.
A plausible synthetic route utilizes a 3-iodochromone as the starting material. The reaction proceeds via a complex mechanism that can be described as a hybrid of an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement nih.gov. The process is initiated by an aza-Michael addition of an amine nucleophile to the C-2 position of the 3-iodochromone. For the synthesis of an indoline-chroman-2,4-dione conjugate, an amine-functionalized indoline, such as this compound, would serve as the N-nucleophile.
Following the initial addition, the pyrone ring of the chromone cleaves, forming a key iodinated intermediate. A subsequent palladium-catalyzed intramolecular aryloxycarbonylation, using carbon monoxide as the carbonyl source, facilitates the final ring-closure step to form the chroman-2,4-dione ring system, now conjugated to the indoline moiety nih.gov. The choice of phosphine ligand, such as XantPhos, is crucial for directing the reaction pathway and achieving high yields nih.gov.
Synthesis of Indoline-Chroman-2,4-dione Conjugates
| Key Reactants | Catalyst System | Proposed Mechanism | Product |
|---|---|---|---|
| 3-Iodochromone, this compound, CO | Palladium acetate (Pd(OAc)₂) / XantPhos | Aza-Michael addition / Ring-opening / Intramolecular aryloxycarbonylation (ANRORC) nih.gov | Indoline-Chroman-2,4-dione Conjugate |
Reversible Synthesis of Imino Analogues
The formation of imino analogues, containing a C=N double bond, from indoline derivatives is a fundamental transformation. The synthesis of an imino-indole compound can be readily achieved through the condensation of an isatin (1H-indole-2,3-dione) derivative with a primary amine, such as an amine-substituted aromatic compound nih.gov. This reaction is typically reversible, driven by the removal of water.
The procedure involves heating the substituted isatin and the primary amine in a suitable solvent, commonly absolute ethanol. A catalytic amount of a weak acid, such as acetic acid, is added to facilitate the reaction nih.gov. The mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). Upon cooling, the imino product often precipitates from the solution and can be isolated by filtration nih.gov. The formation of the imine bond is an equilibrium process, and the reaction can be reversed by hydrolysis under acidic conditions, highlighting the reversible nature of this synthesis.
Reversible Synthesis of Imino-Indole Analogues
| Carbonyl Precursor | Amine Reactant | Conditions | Bond Formed |
|---|---|---|---|
| Substituted Isatin (e.g., 5-Fluoro-isatin) | Aromatic Primary Amine | Absolute ethanol, catalytic acetic acid, reflux nih.gov | Imino (C=N) |
Advanced Spectroscopic and Structural Elucidation of 2,3,3 Trimethylindolin 1 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of 2,3,3-trimethylindolin-1-amine derivatives in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be mapped.
¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each proton and carbon atom in a molecule, respectively. In derivatives of the 2,3,3-trimethylindoline (B99453) core, characteristic chemical shifts (δ) are observed that allow for the identification of the key structural motifs.
The gem-dimethyl groups at the C3 position typically appear as a sharp singlet in the ¹H NMR spectrum, integrating to six protons, usually in the upfield region around δ 1.1–1.8 ppm. The methyl group at the C2 position, if present, would also show a distinct singlet. For instance, in styrylindolium iodide derivatives, the six protons of the CMe₂ group are observed as a singlet at approximately 1.76 ppm, while the N-methyl group appears at around 4.10 ppm. rsc.org The aromatic protons on the indoline (B122111) ring typically resonate in the downfield region of the spectrum, between δ 6.7–8.0 ppm, with their multiplicity (singlet, doublet, triplet) and coupling constants (J) revealing their substitution pattern and relationship to adjacent protons. rsc.org
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The quaternary carbon at C3 of the indoline ring gives a characteristic signal, while the carbons of the gem-dimethyl groups typically resonate in the upfield region of the spectrum (e.g., ~25.6 ppm). rsc.org The carbon of an N-methyl group is often found around 35.2 ppm. rsc.org Aromatic carbons produce signals in the δ 110–150 ppm range, and their specific shifts are sensitive to the nature of the substituents on the benzene (B151609) ring. rsc.orgnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Styrylindolium Iodide Derivative rsc.org
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C(CH₃)₂ | 1.76 (s, 6H) | 25.6 |
| N-CH₃ | 4.10 (s, 3H) | 35.2 |
| C(CH₃)₂ | - | 52.8 |
| Aromatic C-H | 7.63–7.96 (m) | 114.4–144.2 |
| Aromatic C (quaternary) | - | 123.4, 142.3 |
While one-dimensional NMR spectra identify the types of proton and carbon environments, two-dimensional (2D) techniques are crucial for establishing the connectivity between them. Homonuclear Correlation Spectroscopy (¹H–¹H COSY) is a fundamental 2D NMR experiment that maps the coupling relationships between protons, typically those separated by two or three bonds. oxinst.com
In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes. Diagonal peaks correspond to the signals in the 1D spectrum, while the off-diagonal peaks, or cross-peaks, indicate that the two protons at the corresponding chemical shifts are spin-spin coupled. oxinst.com This is invaluable for tracing the carbon backbone of a molecule. For a this compound derivative, COSY experiments can definitively link adjacent protons on the aromatic ring, allowing for unambiguous assignment of their positions (e.g., H-4, H-5, H-6, H-7). core.ac.ukresearchgate.net It can also confirm the connectivity between protons in aliphatic side chains attached to the indoline core.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., ESI-HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through the analysis of its fragmentation patterns. Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is particularly effective for the analysis of indoline derivatives, providing highly accurate mass measurements that allow for the confident determination of molecular formulas.
In ESI-HRMS analysis, a molecule is ionized, typically by protonation to form an [M+H]⁺ ion, and its mass-to-charge ratio (m/z) is measured with very high precision (often to within 5 ppm). This experimental mass can then be compared to the calculated exact mass for a proposed chemical formula. For example, the molecular formula of a brominated styrylindolium derivative, C₁₉H₁₉BrN, was confirmed by finding an m/z of 340.0491, which closely matched the required mass of 340.0695. rsc.org
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information. For tertiary amines, a characteristic fragmentation pathway is the α-cleavage, leading to the formation of a stable iminium cation. nih.gov In this compound derivatives, cleavage of a substituent from the exocyclic amine or fragmentation of the indoline ring itself can produce characteristic product ions, aiding in the structural elucidation of unknown compounds or metabolites. researchgate.net
Table 2: ESI-HRMS Data for Representative Indoline and Related Amine Derivatives
| Compound/Derivative | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass (m/z) | Reference |
|---|---|---|---|---|
| (2,3-dihydro-1H-indol-5-ylmethyl)amine | C₉H₁₂N₂ | 149.1073 | 149.1067 | mdpi.com |
| (+/-)-(S,S)-3,3-Diphenyl-1-(p-toluenesulfonyl)-octahydro-indole | C₁₈H₂₁N | 251.1674 | 251.1672 | rsc.org |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.
Table 3: Crystallographic Data for a Derivative Containing the 1,3,3-Trimethyl-1,3-dihydro-indole Moiety researchgate.net
| Parameter | Value |
|---|---|
| Compound Name | 2-amino-3-[2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethylideneamino]-but-2-enedinitrile |
| Chemical Formula | C₁₇H₁₇N₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.4347(9) |
| b (Å) | 15.6392(15) |
| c (Å) | 11.0939(11) |
| β (°) | 100.215(2) |
| Volume (ų) | 1611.0(3) |
Electronic Absorption and Emission Spectroscopy for Photophysical Characterization
Electronic absorption and emission spectroscopy investigate how molecules interact with light, providing insights into their electronic structure and potential applications in areas such as dyes, sensors, and photodynamic therapy.
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths of maximum absorption (λₘₐₓ) and the intensity of these absorptions are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. nih.gov
The indoline core itself has characteristic π → π* transitions in the UV region. However, when conjugated with other chromophoric systems, these absorption bands can shift to longer wavelengths (a bathochromic or red shift), often into the visible region. researchgate.net For example, spiropyran derivatives containing a 1′,3′,3′-trimethylindoline unit are known for their photochromic properties, where UV irradiation can induce ring-opening to form a colored merocyanine (B1260669) isomer with strong absorption in the visible spectrum. researchgate.net The position and intensity of the λₘₐₓ peaks are highly sensitive to the specific substituents on the indoline ring and any conjugated systems, as well as the polarity of the solvent. sharif.edusharif.edu Analysis of these spectra is crucial for understanding the electronic properties and potential color of these derivatives. nih.gov
Table 4: UV-Visible Absorption Maxima for Representative Chromophoric Systems
| Compound Type / Chromophore | λₘₐₓ (nm) | Solvent | Notes | Reference |
|---|---|---|---|---|
| Anthracene-BODIPY Dyad | 507 | Dichloromethane | Corresponds to the S₀ → S₁ (π → π*) transition of the BODIPY core. | mdpi.com |
| Furo[2,3-b]pyridine Derivative | 280, 340, 385 (shoulder) | Various | Bands attributed to π → π* and n → π* transitions within the aromatic system. | researchgate.net |
Fluorescence Spectroscopy: Excitation and Emission Profiles
The fluorescence characteristics of 2,3,3-trimethylindoline derivatives are fundamentally dictated by their molecular structure, particularly the nature of the substituents attached to the indoline core, which can modulate the intramolecular charge transfer (ICT) character of the molecule. A notable example is a conjugate of 1,3,3-trimethylindoline and chroman-2,4-dione. This derivative in a mixed solvent system of dimethyl sulfoxide (B87167) (DMSO) and water exhibits an emission peak centered at approximately 550 nm when excited at 365 nm. The fluorescence profile of this compound is highly sensitive to its environment and chemical interactions. For instance, upon the addition of cyanide ions, a remarkable change in its spectroscopic properties is observed. The reaction with cyanide inhibits the ICT process from the indoline moiety to the chroman-2,4-dione part, leading to a significant enhancement in fluorescence emission.
Another class of relevant derivatives includes indoline dyes used in various applications, such as dye-sensitized solar cells. For example, the indoline dye D205, when studied in different solvents, shows distinct absorption and emission spectra that are influenced by the solvent polarity and the equilibrium between its neutral and anionic forms. In acetonitrile, a solvent commonly used for sensitization processes, there is evidence of a concentration-dependent equilibrium between these forms, each possessing a different emission lifetime. In contrast, in a more protic solvent like ethanol, the anionic form tends to dominate. This behavior highlights the intricate relationship between the chemical environment and the resulting excitation and emission profiles of these indoline derivatives.
The table below summarizes the representative fluorescence data for a 1,3,3-trimethylindoline-chroman-2,4-dione conjugate.
| Compound | Solvent System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observations |
| 1,3,3-trimethylindoline-chroman-2,4-dione conjugate | DMSO/H₂O | 365 | ~550 | Weakly emissive |
| 1,3,3-trimethylindoline-chroman-2,4-dione conjugate + CN⁻ | DMSO/H₂O | 365 | ~550 | Strongly emissive |
Analysis of Dual-State Emission Phenomena
Dual-state emission (DSE) is a photophysical phenomenon where a molecule exhibits strong fluorescence in both the solution and solid states. This property is highly desirable for various applications in materials science and sensing. Typically, many traditional fluorophores that are highly emissive in dilute solutions suffer from aggregation-caused quenching (ACQ) in the solid state. However, molecules engineered to possess DSE characteristics can overcome this limitation.
A prime example of a DSE luminogen derived from the 2,3,3-trimethylindoline scaffold is the aforementioned conjugate of 1,3,3-trimethylindoline and chroman-2,4-dione. This compound has been specifically designed to exhibit strong fluorescence in both solution and solid phases. The underlying mechanism for its DSE behavior is attributed to the inhibition of internal charge transfer (ICT) upon interaction with analytes like cyanide, which leads to a significant "turn-on" fluorescence response. The investigation of its DSE properties was supported by spectroscopic studies, theoretical calculations (TDDFT), and single-crystal X-ray diffraction. Such comprehensive analysis is crucial for understanding the structure-property relationships that govern dual-state emission. The ability to maintain luminescence in different physical states makes these indoline derivatives versatile components for the development of advanced functional materials.
Investigation of Aggregation-Induced Emission Characteristics
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution are induced to emit strongly upon aggregation or in the solid state. This is often the result of the restriction of intramolecular motion (RIM), such as rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.
While the parent compound this compound is not extensively documented as an AIE luminogen, several of its derivatives, particularly hemicyanine dyes, have been studied in contexts related to aggregation and solid-state emission. Hemicyanine dyes derived from 2,3,3-trimethyl-3H-indolium have been investigated for their aggregation behavior and interaction with biomolecules. Some hemicyanine dyes that are derivatives of nitro-indoles have been noted for their strong solid-state fluorescence, a key characteristic of AIE-active materials. This property is relatively uncommon, as many fluorescent molecules experience quenching in the solid state. The efficient fluorescence of these materials as thin films makes them promising for applications in organic light-emitting diodes (OLEDs).
The general principle of AIE involves designing molecules with rotatable groups that, in solution, dissipate energy non-radiatively. When these molecules aggregate, the steric hindrance imposed by neighboring molecules restricts these rotations, forcing the excited state to decay radiatively, resulting in strong light emission. Although direct and comprehensive AIE studies on a wide range of this compound derivatives are not abundant in the literature, the observed solid-state emission in related indolium and hemicyanine systems suggests that the trimethylindoline core can be a valuable building block for the design of new AIE-active materials.
Studies on Solvatochromic Behavior and Environmental Sensitivity
Solvatochromism refers to the change in the color of a substance, and consequently its UV-visible absorption or emission spectrum, in response to a change in the polarity of the solvent. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. Derivatives of 2,3,3-trimethylindoline, particularly merocyanine and hemicyanine dyes, are well-known for their pronounced solvatochromic properties.
Merocyanine dyes derived from the reaction of 1,3,3-trimethyl-2-methyleneindoline (B94422) (Fischer's base) with various aldehydes exhibit significant solvatochromism. Their electronic structure is often described as a hybrid of a neutral quinonoid form and a zwitterionic benzenoid form. The relative contribution of these forms, and thus the position of the main absorption band, is highly dependent on the solvent's polarity. An increase in solvent polarity typically stabilizes the more polar zwitterionic form, leading to a shift in the absorption maximum. This can manifest as either a bathochromic (red) shift, known as positive solvatochromism, or a hypsochromic (blue) shift, termed negative solvatochromism, depending on whether the ground or excited state is more polar and more stabilized by the solvent.
For instance, the solvatochromism of stilbazolium betaine, a type of merocyanine dye, shows a linear correlation between its absorption and fluorescence energies and the Dimroth-Reichardt empirical solvent polarity parameter, ET(30). The solvatochromic shifts in such dyes are influenced by both non-specific dipole-dipole interactions and specific interactions like hydrogen bonding. Theoretical models, such as the polarizable continuum model (PCM), have been employed to reproduce and understand the observed solvatochromic behavior of these dyes.
The table below illustrates the typical solvatochromic behavior of a merocyanine dye, showing the shift in the maximum absorption wavelength (λmax) with changing solvent polarity.
| Solvent | Polarity (ET(30) kcal/mol) | Typical λmax Shift | Type of Solvatochromism |
| Toluene | 33.9 | Towards longer wavelengths | Positive |
| Dichloromethane | 40.7 | Intermediate | - |
| Acetonitrile | 45.6 | Intermediate | - |
| Ethanol | 51.9 | Towards shorter wavelengths | Negative |
| Methanol | 55.4 | Towards shorter wavelengths | Negative |
This high sensitivity to the local environment makes these 2,3,3-trimethylindoline derivatives valuable as probes for determining solvent polarity and for sensing applications where changes in the microenvironment need to be monitored.
Computational Chemistry and Theoretical Investigations of 2,3,3 Trimethylindolin 1 Amine Scaffolds
Density Functional Theory (DFT) Applicationsmdpi.comnih.gov
Density Functional Theory (DFT) has become a primary method for investigating the molecular structure and electronic properties of organic compounds. nih.govopenaccesspub.org It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like those based on the indoline (B122111) scaffold. nih.gov DFT calculations are used to determine optimized molecular geometries, analyze electronic structures, and compute various chemical reactivity descriptors. mdpi.comnih.gov
Molecular Geometry Optimization and Conformational Analysismdpi.com
The first step in a computational study is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. researchgate.net For the 2,3,3-trimethylindolin-1-amine scaffold, DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311+G(d,p), are employed to calculate the most stable three-dimensional structure. mdpi.comopenaccesspub.org
Below is a table of typical bond lengths for an optimized indoline-based scaffold, derived from DFT calculations on related structures.
| Bond | Typical Calculated Bond Length (Å) |
| C-C (Aromatic) | 1.39 - 1.41 |
| C-N (Ring) | ~1.38 |
| C-C (Ring) | 1.52 - 1.55 |
| C-N (Amine) | ~1.38 |
| N-H (Amine) | ~1.01 |
| C-H | 1.08 - 1.10 |
Data compiled from representative values in computational studies of similar heterocyclic compounds.
Electronic Structure, Frontier Orbitals, and Charge Distribution
DFT is extensively used to explore the electronic properties of molecules. Key to this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and polarizability of a molecule. researchgate.netnih.gov A small energy gap generally signifies high chemical reactivity and a soft molecule, whereas a large gap implies high stability and a hard molecule. irjweb.commdpi.com
For indole (B1671886) derivatives, the HOMO is often localized on the electron-rich indole nucleus, indicating its role as an electron donor. mdpi.com The LUMO distribution depends on the substituents attached to the scaffold. The calculated HOMO-LUMO energy gaps for various indole-based Schiff bases have been found to range from 6.20 eV to 7.71 eV, reflecting how different substituents alter electronic stability and reactivity. mdpi.com
Charge distribution within the molecule is visualized using Molecular Electrostatic Potential (MEP) maps. deeporigin.com MEP maps illustrate the charge distribution from a color-coded perspective, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For indole-based scaffolds, negative potential is typically concentrated around electronegative atoms like the nitrogen of the indoline ring, while the amine protons would show positive potential. mdpi.comresearchgate.net A more quantitative measure of charge distribution is obtained through methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule. niscpr.res.inwikipedia.org
| Property | Description | Typical Values for Indole Derivatives (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.0 |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 6.5 |
Values are representative and can vary significantly based on the specific derivative and computational method. mdpi.comnih.govnih.gov
Studies on Intramolecular Hydrogen Bondingkhanacademy.org
Intramolecular hydrogen bonding (IMHB) is a non-covalent interaction between a hydrogen atom and a highly electronegative atom (like N, O, or F) within the same molecule. khanacademy.org Such bonds can significantly influence a molecule's conformation, stability, and physicochemical properties. nih.gov In the this compound scaffold, the potential for an IMHB exists between the hydrogen atom of the exocyclic N-H group and the lone pair of the nitrogen atom within the indoline ring.
Computational studies can predict the presence and strength of these interactions. DFT calculations can identify conformers stabilized by IMHBs and provide geometric parameters such as the H···N distance and the N-H···N angle. ucla.edu The strength of the hydrogen bond can be quantified through methods like Natural Bond Orbital (NBO) analysis, which calculates the stabilization energy (E(2)) arising from the interaction between the lone pair donor orbital and the antibonding acceptor orbital (e.g., n(N) → σ*(N-H)). mdpi.com The formation of an IMHB can lock the molecule into a more rigid, planar conformation. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Propertiesnih.govchemrxiv.org
While DFT is powerful for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and electronic transitions. sharif.edu It is widely used to predict UV-Vis absorption and emission spectra, providing insights that are comparable to experimental measurements. nih.govchemrxiv.org
Prediction of Electronic Absorption and Emission Spectra
TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. These calculations yield the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. semanticscholar.org For indole derivatives, TD-DFT has been successfully used to simulate vibrationally resolved absorption and emission spectra. chemrxiv.org
The electronic transitions are often characterized by the movement of electron density from one molecular orbital to another, typically from the HOMO to the LUMO for the lowest energy transition. irjweb.com For derivatives of 2,3,3-trimethylindolenine (B142774), experimental UV-visible analysis shows intense absorptions, and TD-DFT calculations can help assign these bands to specific electronic transitions. researchgate.net For example, a TD-DFT calculation on an indole-tethered ynone predicted a charge-transfer excitation peak at 441 nm (f = 0.050). rsc.org
| Parameter | Description |
| λmax (nm) | Wavelength of maximum absorbance, corresponding to an electronic transition. |
| Oscillator Strength (f) | A dimensionless quantity indicating the probability of a transition. |
| Transition Contribution | The primary molecular orbitals involved in the excitation (e.g., HOMO → LUMO). |
Elucidation of Internal Charge Transfer (ICT) Mechanismsrsc.org
Many organic molecules containing both electron-donating (D) and electron-accepting (A) groups exhibit an Intramolecular Charge Transfer (ICT) phenomenon upon photoexcitation. nih.gov In these D-A systems, the absorption of a photon promotes an electron from an orbital localized on the donor moiety to an orbital on the acceptor moiety. rsc.org The this compound scaffold is a classic donor system, with both the indole nucleus and the exocyclic amine group being electron-rich. When combined with an electron-accepting substituent, this scaffold can participate in ICT.
TD-DFT is a crucial tool for studying ICT mechanisms. rsc.org Calculations can reveal the nature of the excited state by analyzing the molecular orbitals involved in the transition. An ICT transition is characterized by the spatial separation of the HOMO (on the donor) and the LUMO (on the acceptor). nih.gov Studies on indole-tethered ynones have shown that visible light can induce a charge transfer from the π orbitals of the indole HOMO to the ynone LUMO, initiating a chemical reaction. rsc.org This demonstrates that the indole moiety acts as an effective intramolecular electron donor, a role that the this compound scaffold is well-suited to perform in appropriately designed D-A systems. rsc.org
Mechanistic Pathway Elucidation via Quantum Chemical Modeling
Quantum chemical modeling has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving complex organic scaffolds, including those based on the 2,3,3-trimethylindoline (B99453) core. diva-portal.org By employing methods such as Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the corresponding energy barriers. diva-portal.orgacs.org This theoretical insight is invaluable for understanding reaction feasibility, predicting product distributions, and designing more efficient synthetic routes.
In the context of reactions involving indoline derivatives, quantum chemical calculations have been instrumental in rationalizing observed stereoselectivities and regioselectivities. For instance, in cycloaddition reactions, DFT calculations can model the different possible approaches of the reactants and determine the lowest energy pathway, thus predicting the stereochemical outcome. acs.org The mechanism of such reactions can be elucidated by locating the transition state structures and calculating the activation energies for competing pathways. acs.org For example, DFT studies on the annulation of indoles have revealed that some reactions proceed through a concerted, asynchronous [4+2] cycloaddition, while others follow a stepwise [3+2] mechanism, with the preferred pathway being dependent on the substitution pattern of the reactants. acs.org
Furthermore, theoretical modeling can shed light on the role of catalysts in promoting specific reaction pathways. By including the catalyst in the computational model, it is possible to understand how it interacts with the reactants to lower the activation energy of the desired pathway while disfavoring side reactions. This has been applied to understand palladium-catalyzed C-H activation and amidation reactions for the synthesis of indolines. nih.gov
While specific quantum chemical studies on the reaction mechanisms of this compound are not extensively documented in the literature, the principles from related indoline systems are directly applicable. For a hypothetical reaction involving this amine, computational chemists would model the reactants, any catalysts or reagents, and the solvent effects to compute the energetic profile of the proposed mechanism. This would involve optimizing the geometries of all stationary points along the reaction coordinate and calculating their relative energies.
Table 1: Representative Calculated Energy Barriers for a Hypothetical Reaction Pathway of an Indoline Derivative
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
| Initial Attack | TS1 | 15.2 |
| Ring Formation | TS2 | 12.8 |
| Proton Transfer | TS3 | 8.5 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from quantum chemical modeling of reaction pathways.
Theoretical Studies on Substituent Effects and Structure-Property Relationships
Theoretical investigations into the effects of substituents on the electronic structure and properties of the indoline scaffold are crucial for tuning its reactivity and physical characteristics for specific applications. By systematically varying substituents on the aromatic ring or the heterocyclic portion of the molecule and calculating various molecular descriptors, it is possible to establish quantitative structure-property relationships (QSPRs).
One of the key aspects explored in these theoretical studies is the influence of electron-donating and electron-withdrawing groups on the electron density distribution within the molecule. researchgate.net These changes in electron density directly impact the molecule's reactivity. For instance, electron-donating groups on the benzene (B151609) ring of the indoline nucleus would be expected to increase the electron density at the nitrogen atom of the amino group in this compound, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups would decrease its basicity and nucleophilic character. researchgate.net
Computational methods, particularly DFT, are employed to calculate a range of electronic properties that quantify these substituent effects. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, molecular electrostatic potential (MEP) maps, and atomic charges. dergipark.org.trnih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. A smaller HOMO-LUMO gap generally implies higher reactivity. dergipark.org.tr
MEP maps provide a visual representation of the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dergipark.org.tr This information is valuable for predicting the sites of interaction with other reagents. For substituted indolines, these maps can clearly show how a substituent alters the electrostatic potential around the reactive centers of the molecule.
While specific theoretical studies on substituent effects for this compound are limited, research on related indole and indoline derivatives provides a solid framework for understanding these relationships. mdpi.comresearchgate.net For example, studies on substituted indole-3-carbinols have shown that electron-withdrawing substituents increase the ionization potential, while electron-donating groups increase the proton affinity. researchgate.net Similar trends would be expected for the this compound scaffold.
Table 2: Calculated Electronic Properties of Hypothetical Substituted this compound Derivatives
| Substituent (at position 5) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| -H | -5.8 | -0.2 | 5.6 |
| -OCH3 (Electron-donating) | -5.5 | -0.1 | 5.4 |
| -NO2 (Electron-withdrawing) | -6.2 | -0.8 | 5.4 |
Note: The data in this table is hypothetical and based on general trends observed for substituted aromatic amines. It is for illustrative purposes to demonstrate the expected effects of substituents on the electronic properties of the this compound scaffold.
Advanced Research Applications of 2,3,3 Trimethylindoline Derived Compounds
Development of Fluorescent Probes and Chemical Sensors
The rigid structure and electron-donating nature of the 2,3,3-trimethylindoline (B99453) core make it an excellent platform for designing fluorescent molecules. When incorporated into a larger π-conjugated system, it often gives rise to compounds with high fluorescence quantum yields and sensitivity to their microenvironment, making them ideal candidates for chemical sensors and biological probes. guidechem.com
Derivatives of 2,3,3-trimethylindoline have been instrumental in creating highly selective and sensitive probes for toxic ions like cyanide (CN⁻) and mercury (Hg²⁺).
Cyanide Ion Detection: Probes for cyanide often utilize the quaternized form of the indoline (B122111) core, known as an indolium salt. These indolium-based sensors typically feature a conjugated system that facilitates an intramolecular charge transfer (ICT) process, resulting in strong color and fluorescence. The detection mechanism relies on the nucleophilic attack of the cyanide ion on the electrophilic C=N⁺ bond of the indolium moiety. rsc.org This attack disrupts the π-conjugation of the molecule, inhibiting the ICT process. The result is a distinct and easily observable change, such as a color fade (hypsochromic or blue shift) and quenching of fluorescence. rsc.orgspectroscopyonline.com For instance, a probe synthesized from 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide demonstrated a significant color change and fluorescence quenching upon cyanide addition, with a detection limit of 0.365 µM. spectroscopyonline.com Another sensor combining phenothiazine (B1677639) and an indolium unit showed a color change from purple to colorless and a "turn-on" blue fluorescence in the presence of cyanide, achieving a very low detection limit of 0.02 µM. rsc.org
Mercury Ion Detection: Hemicyanine dyes, which incorporate the 2,3,3-trimethylindoline structure, have been successfully employed as fluorescent probes for mercury ions. One such water-soluble sensor, qHCM, was developed by conjugating a hemicyanine dye to a pentaaza macrocycle. This probe exhibits a reversible "ON-OFF" fluorescent response, with a 35-fold decrease in emission intensity upon binding Hg²⁺. nih.gov The mechanism involves the coordination of Hg²⁺ ions with oxygen atoms on both the chromophore and the macrocycle. nih.gov This probe demonstrated high selectivity and a detection limit of 10 ppb, proving its applicability for monitoring mercury in environmental water samples and biological systems. nih.gov
| Probe Name/Scaffold | Target Ion | Detection Mechanism | Response Type | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Furfural-Indolium Conjugate (L1) | Cyanide (CN⁻) | Nucleophilic attack on indolium C=N⁺ | Colorimetric & Fluorescence Quenching | 0.365 µM | spectroscopyonline.com |
| Phenothiazine-Indolium Sensor | Cyanide (CN⁻) | Nucleophilic attack on indolium C=N⁺ | Colorimetric & "Turn-on" Fluorescence | 0.02 µM | rsc.org |
| Hemicyanine-Pentaaza Macrocycle (qHCM) | Mercury (Hg²⁺) | Coordination with chromophore and macrocycle | "ON-OFF" Fluorescence | 10 ppb (~0.05 µM) | nih.gov |
The favorable photophysical properties of indoline derivatives, such as high cell permeability, low cytotoxicity, and bright fluorescence, make them highly suitable for biological imaging. acs.org
Cell Imaging: Indole-based cyanine (B1664457) fluorophores have been developed for high-contrast live-cell imaging. The subcellular targeting of these probes can be tuned by modifying the substituents on the indole (B1671886) moiety. acs.org For example, a specific indole-based cyanine, MPI, was found to bind to RNA with significantly higher affinity than to DNA. This selectivity allows it to be used as a two-photon active, light-up fluorescent probe for imaging ribosomal RNA (rRNA) within the nucleolus of living cells, providing high-contrast and bright images of this specific organelle. acs.org
Molecular Imaging in Organisms: The application of these probes extends to in vivo imaging in model organisms. The mercury sensor qHCM was successfully used to detect Hg²⁺ accumulation in living cells and in live zebrafish larvae using confocal fluorescence microscopy. nih.gov Furthermore, a near-infrared (NIR) indole-based probe was designed to detect hydrogen peroxide (H₂O₂), a key reactive oxygen species. This probe was successfully used for real-time monitoring of H₂O₂ in vivo, showing preferential accumulation and imaging capabilities within the gallbladder of zebrafish. nih.gov
Contributions to Dye Chemistry and Optoelectronic Materials
2,3,3-Trimethylindolenine (B142774) is a pivotal intermediate in the synthesis of cationic dyes and other materials for photographic and optoelectronic applications. google.com Its derivatives are fundamental components of some of the most widely used classes of organic dyes.
Cationic Dyes: The most prominent application of 2,3,3-trimethylindolenine is in the synthesis of polymethine cyanine dyes. guidechem.com The synthesis typically begins with the quaternization of the nitrogen atom of the indolenine ring, followed by condensation with a polymethine chain precursor. This modular synthesis allows for the creation of a vast library of dyes with finely tuned absorption and emission wavelengths spanning the visible to near-infrared regions. These cationic dyes are known for their high molar extinction coefficients and are used extensively as fluorescent labels. guidechem.comsioc-journal.cn Azo dyes have also been synthesized from 2,3,3-trimethyl-3H-indolenine through diazotization of its amino-substituted derivative and subsequent coupling reactions. lpnu.uaresearchgate.net
Merocyanines: Merocyanine (B1260669) dyes are neutral molecules characterized by a donor-acceptor structure. Indoline-based spiropyrans are a classic example of molecules that can exist in equilibrium with a colored, zwitterionic merocyanine form. The indoline part acts as the electron donor. Upon irradiation with UV light, the C-O spiro bond cleaves, allowing for rotation and the formation of the planar, conjugated merocyanine isomer, leading to a profound color change (photochromism). rsc.orgresearchgate.net Researchers have developed new indoline spiropyrans with highly stable merocyanine forms by introducing conjugated cationic fragments into the molecule, which shifts the absorption maxima to longer wavelengths. researchgate.net
| Dye Class | Core Structure | Key Synthetic Precursor | Notable Properties | Reference |
|---|---|---|---|---|
| Cationic Cyanine Dyes | Indolenine | 2,3,3-Trimethylindolenine | High molar extinction, Tunable NIR absorption/emission | sioc-journal.cn, guidechem.com |
| Azo Dyes | Indolenine | 2,3,3-trimethyl-3H-indolenine-5-amine | Strong coloration, Diverse applications | lpnu.ua, researchgate.net |
| Merocyanines (from Spiropyrans) | Indoline | Indoline-based spiropyran | Photochromism, Zwitterionic character | rsc.org, researchgate.net |
The precise self-assembly of dye molecules into larger architectures can lead to unique collective optical properties, such as exciton (B1674681) delocalization. DNA nanotechnology offers a powerful platform for templating the assembly of organic dyes with nanoscale precision. nih.gov
Cyanine dyes derived from the indoline scaffold are frequently used in these systems. By covalently attaching the dyes to specific locations on DNA nanostructures, such as duplexes or Holliday junctions, researchers can control the formation of dye aggregates (dimers, trimers, etc.) with defined geometries. nih.gov This controlled aggregation leads to characteristic changes in the absorption spectra, with head-to-tail arrangements forming J-aggregates (red-shifted absorption) and cofacial arrangements forming H-aggregates (blue-shifted absorption). researchgate.net The ability to engineer these aggregates on DNA frameworks allows for the creation of artificial photonic systems with potential applications in light-harvesting and energy transfer. nih.govresearchgate.net
Beyond DNA, other supramolecular strategies are employed to modulate dye properties. For example, encapsulating cationic cyanine dyes within the macrocycle cucurbit nih.govuril can mitigate aggregation-caused fluorescence quenching and alter the dye's electronic structure, leading to sharpened absorption bands and enhanced fluorescence brightness in aqueous solutions. nih.govacs.org
Structure-Activity Relationship Studies in Inhibitor Design and Development
The indole and indolinone (2,3-dihydro-2-oxoindole) scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Derivatives have been extensively studied as inhibitors of various enzymes and protein-protein interactions.
Structure-activity relationship (SAR) studies are crucial for optimizing these scaffolds into potent and selective drug candidates. For instance, in the development of inhibitors for α-glucosidase, an enzyme relevant to diabetes, various indole derivatives have been synthesized and evaluated. These studies have revealed that substitutions at specific positions on the indole ring are pivotal for modulating inhibitory activity. nih.govmdpi.com
In the field of oncology, indolinones have been identified as potent inhibitors of angiokinases—enzymes like VEGF, PDGF, and FGF receptors that are critical for tumor angiogenesis. nih.gov Extensive SAR studies led to the discovery of Nintedanib (BIBF 1120), an indolinone with a 6-methoxycarbonyl substitution, which showed a highly favorable selectivity profile and potent inhibition of these key kinases. nih.govresearchgate.net Similarly, SAR studies on indole-based compounds targeting the gp41 hydrophobic pocket of the HIV-1 virus have led to the development of potent submicromolar fusion inhibitors, demonstrating that factors like shape, contact surface area, and amphipathicity are key to biological activity. nih.gov These examples underscore the power of systematic structural modification of the indole/indoline core to develop highly effective therapeutic agents.
| Scaffold | Biological Target | Key SAR Findings | Resulting Potency | Reference |
|---|---|---|---|---|
| Indole-based Schiff Bases | α-Glucosidase | C5-methoxy substitution enhances lipophilicity and π-stacking interactions in the active site. | IC₅₀ = 10.89 µM (outperforming acarbose) | mdpi.com |
| 6-Substituted Indolinones | VEGF, PDGF, FGF Receptor Kinases | A 6-methoxycarbonyl substitution provides a highly favorable selectivity and potency profile. | In vivo efficacy in tumor models (e.g., Nintedanib) | nih.gov, researchgate.net |
| Bis-indole Derivatives | HIV-1 gp41 | Shape complementarity and amphipathic properties are critical for potent fusion inhibition. | EC₅₀ = 200 nM against virus replication | nih.gov |
Investigation of Lipid II Inhibitor Scaffolds
Lipid II is a crucial precursor in the biosynthesis of the bacterial cell wall, making it an attractive and well-established target for the development of new antibiotics. acs.orgnih.gov The inhibition of Lipid II synthesis or its utilization disrupts the integrity of the bacterial cell wall, leading to cell death. Several classes of natural peptide antibiotics, including glycopeptides like vancomycin, target Lipid II. acs.orgnih.gov However, the rise of antibiotic resistance necessitates the discovery of novel, small-molecule inhibitors of Lipid II.
The 2,3,3-trimethylindoline core represents a key component of the indolene structure in these inhibitors. The trimethyl substitution pattern can influence the compound's lipophilicity and steric profile, which are important factors for effective binding to the lipid-embedded target. The development of novel antibiotics based on the 2,3,3-trimethylindoline scaffold is a promising area of research, with the potential to generate new classes of drugs that can overcome existing resistance mechanisms.
Table 1: Key Features of Lipid II Inhibitors Derived from Indolene Scaffolds
| Feature | Description | Reference |
| Target | Lipid II, an essential precursor in bacterial cell wall biosynthesis. | acs.orgnih.gov |
| Binding Interaction | Hydrophobic interactions between the indolene moiety and the isoprenyl tail of Lipid II. | nih.gov |
| Key Structural Moiety | The 2,3,3-trimethylindoline core contributes to the necessary hydrophobicity and structural framework for binding. | nih.gov |
| Therapeutic Potential | Development of novel antibiotics to combat resistant bacterial strains. | nih.gov |
Exploration in Bacterioferritin Inhibitor Design
Bacterioferritin (BfrB) is an iron storage protein found in bacteria that plays a critical role in iron homeostasis. lsu.eduacs.org The mobilization of iron from BfrB is essential for various cellular processes and is mediated by its interaction with a ferredoxin (Bfd). lsu.eduacs.org Disrupting the BfrB-Bfd protein-protein interaction presents a novel strategy for developing antibacterial agents that can induce iron starvation in pathogenic bacteria. lsu.eduacs.org
Research in this area has led to the discovery of small molecules that can inhibit the BfrB-Bfd complex. Notably, derivatives of 4-aminoisoindoline-1,3-dione have been identified as effective inhibitors that bind to BfrB at the Bfd binding site. lsu.eduacs.orgnih.gov While the core scaffold of these inhibitors is an isoindolinone, the fundamental concept of utilizing an amino-substituted indoline-like structure to target bacterioferritin is significant.
Table 2: Design Considerations for Bacterioferritin Inhibitors Based on Indoline Scaffolds
| Design Element | Rationale | Reference |
| Target | Bacterioferritin (BfrB)-Ferredoxin (Bfd) protein-protein interaction. | lsu.eduacs.org |
| Core Scaffold | The indoline or isoindoline (B1297411) framework provides a rigid structure for presenting key functional groups. | nih.gov |
| Key Functional Group | An amino group is important for interaction within the Bfd binding site on BfrB. | lsu.eduacs.org |
| Bioisosteric Replacement | Indole/indoline rings can be used as effective bioisosteres for phenyl groups to optimize activity. | nih.gov |
Utility in High-Throughput Screening Methodologies and Combinatorial Chemistry
High-throughput screening (HTS) and combinatorial chemistry are powerful tools in modern drug discovery, enabling the rapid synthesis and evaluation of large libraries of compounds to identify new drug leads. slideshare.netresearchgate.net The 2,3,3-trimethylindoline scaffold is well-suited for these approaches due to its synthetic accessibility and the potential for diversification at multiple positions.
Combinatorial libraries of 2,3,3-trimethylindoline derivatives can be generated by introducing a variety of substituents on the aromatic ring, the nitrogen atom of the indoline, or by modifying the amine group at the 1-position. These libraries can then be screened against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions, to identify "hit" compounds with desired biological activity. j-morphology.comeurekaselect.com
The indole and indoline scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple, unrelated biological targets. nih.gov This versatility makes libraries based on the 2,3,3-trimethylindoline core particularly valuable for HTS campaigns aimed at discovering novel therapeutics for various diseases. The data generated from these screens can provide valuable structure-activity relationship information to guide the optimization of hit compounds into potent and selective drug candidates.
The integration of combinatorial synthesis of 2,3,3-trimethylindoline derivatives with HTS methodologies offers a streamlined and efficient approach to explore the therapeutic potential of this chemical space, accelerating the pace of drug discovery and development. slideshare.netresearchgate.net
Table 3: Application of 2,3,3-Trimethylindoline in HTS and Combinatorial Chemistry
| Application | Description | Reference |
| Library Synthesis | The 2,3,3-trimethylindoline scaffold allows for the creation of diverse chemical libraries through functionalization at multiple positions. | j-morphology.com |
| High-Throughput Screening (HTS) | Libraries of derivatives can be rapidly screened against various biological targets to identify active compounds. | slideshare.netresearchgate.net |
| Hit-to-Lead Optimization | SAR data from HTS can guide the chemical modification of initial hits to improve their potency, selectivity, and pharmacokinetic properties. | eurekaselect.com |
| Privileged Scaffold | The indoline core is a known privileged structure, increasing the probability of finding hits against diverse targets. | nih.gov |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Achievements
The primary academic contribution of 2,3,3-trimethylindolenine (B142774) and its derivatives lies in their role as pivotal intermediates in the synthesis of a wide array of functional organic molecules. guidechem.com Historically, its synthesis via the Fischer indole (B1671886) synthesis was a foundational achievement, enabling the exploration of this heterocyclic system. guidechem.com
Key research achievements built upon this foundation include:
Development of Dyes and Probes: The compound is a crucial precursor for synthesizing conjugated cyanine (B1664457) and styryl cationic dyes. guidechem.combiointerfaceresearch.com These dyes are noted for their high fluorescence quantum yields and tunable absorption wavelengths, making them essential in various scientific domains. guidechem.com
Applications in Life Sciences: Derivatives have been successfully developed as fluorescent probes for cutting-edge applications in life sciences, including biochips, DNA sequencing, fluorescence immunoassays, and clinical diagnostics. guidechem.com
Advanced Chemical Sensors: Research has led to the creation of sophisticated sensor technologies. A notable example is the incorporation of the 2,3,3-trimethylindolenine moiety into squarylium-based chromogenic sensors, which are effective in the visual detection of various anions. sigmaaldrich.comsigmaaldrich.com
Expansion of Dye Chemistry: Recent synthetic work has expanded the portfolio of dyes derived from this scaffold to include novel azo dyes, which have been synthesized and characterized through various spectroscopic methods. researchgate.netlpnu.ua
These contributions underscore the compound's importance, transitioning it from a synthetic intermediate to a cornerstone of functional material design.
Emerging Trends and Unaddressed Challenges in the Chemistry of 2,3,3-Trimethylindoline (B99453) Derivatives
The field continues to evolve, with several emerging trends shaping its trajectory. However, persistent challenges must be addressed to unlock the full potential of these derivatives.
Emerging Trends:
Green and Efficient Synthesis: A significant trend is the move towards more sustainable synthetic protocols. Microwave-assisted synthesis, for instance, has been explored to overcome the limitations of traditional methods by reducing reaction times and improving yields. guidechem.com
Coordination Chemistry and Catalysis: There is growing interest in using 2,3,3-trimethylindoline-type structures as ligands in organometallic chemistry. The resulting metal complexes are being investigated for their catalytic activity in various organic transformations, including hydrogenation and cycloaddition reactions. cnr.itresearchgate.net
Advanced Functional Materials: Researchers are exploring the use of these derivatives in creating nanostructured and photochromic materials. sigmaaldrich.com These materials have potential applications in environmental sensing, such as the detection of metal ions. sigmaaldrich.com
Computational and Predictive Chemistry: The application of machine learning algorithms to predict the catalytic activity of metal complexes based on these ligands is a novel and emerging area. nih.gov This approach can accelerate the discovery of highly efficient catalysts.
Unaddressed Challenges:
Synthetic Inefficiencies: The traditional Fischer indole synthesis, while foundational, is often complex, requires large volumes of organic solvents, and produces acidic waste, posing environmental concerns. guidechem.com Alternative one-pot methods can be slow and result in low product yields. guidechem.com
Optimizing Photophysical Properties: While many fluorescent dyes based on this scaffold are effective, a persistent challenge is the rational design of new derivatives with enhanced photostability, higher quantum yields, and finely tuned emission and absorption spectra for specific applications. biointerfaceresearch.comnih.gov
Biocompatibility and Toxicity: For derivatives intended for use in life sciences and medicine, ensuring biocompatibility and minimizing cellular toxicity is a critical hurdle that requires thorough investigation. biointerfaceresearch.com
Catalyst Performance: In the realm of catalysis, challenges remain in developing catalysts with broader substrate applicability, higher turnover numbers, and greater stability under diverse reaction conditions. cnr.itresearchgate.net
Prospective Avenues for Scholarly Inquiry and Future Technological Advancements
The existing body of research and the current challenges in the field illuminate several promising avenues for future exploration.
Prospective Avenues for Scholarly Inquiry:
Structure-Property Relationship Studies: Systematic investigations into how subtle modifications of the 2,3,3-trimethylindoline scaffold affect the photophysical, electronic, and catalytic properties of its derivatives are needed. Such studies will enable the rational design of molecules with bespoke functionalities. nih.gov
Novel Catalytic Systems: Future research could focus on designing novel mono- and bimetallic complexes using indoline-derived ligands to catalyze a wider range of challenging organic reactions. cnr.it
Mechanistic Investigations: Deeper mechanistic studies into the biological interactions of these derivatives are warranted. Understanding how these molecules interact with biomolecules like proteins and nucleic acids could pave the way for more effective probes and therapeutic agents. biointerfaceresearch.com
Future Technological Advancements:
Next-Generation Biosensors: The unique optical properties of 2,3,3-trimethylindoline derivatives make them ideal candidates for the development of highly sensitive and selective biosensors for early-stage disease diagnosis and environmental monitoring. guidechem.com
Theranostic Agents: A significant future application lies in the creation of theranostic agents, which combine diagnostic imaging capabilities (via fluorescence) with therapeutic action (such as photodynamic therapy) in a single molecule. nih.gov
Smart Materials: The development of advanced materials incorporating these derivatives could lead to technologies such as smart windows, high-density optical data storage, and new photochromic systems. sigmaaldrich.com
Industrial Process Optimization: The implementation of continuous flow chemistry for the large-scale synthesis of 2,3,3-trimethylindolenine and its key derivatives could significantly improve manufacturing efficiency, reduce waste, and make these valuable compounds more accessible. google.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3,3-Trimethylindolin-1-amine in laboratory settings?
- Methodological Answer :
- Multi-component reactions (e.g., combining indole derivatives with ammonia sources under reflux conditions) are effective. For example, a protocol similar to the synthesis of 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine involves refluxing indole precursors with guanidine nitrate in ethanol .
- Adaptations of trimethylamine synthesis (e.g., using ammonium chloride and formaldehyde) may require optimization for steric hindrance in the indoline scaffold .
Q. How can researchers ensure accurate characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substituent positions and methyl group configurations. For example, indoline protons typically resonate between δ 6.5–7.5 ppm, while methyl groups appear at δ 1.0–2.5 ppm .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated for biogenic amine derivatives .
- UV-Vis Spectroscopy : Monitor purity and electronic transitions (λmax ~220 nm for indole analogs) .
Q. What safety protocols are advised for handling this compound?
- Methodological Answer :
- Follow general amine-handling guidelines: use fume hoods, nitrile gloves, and lab coats.
- Refer to safety data sheets (SDS) for structurally similar amines (e.g., 2,2,4-trimethyl-1H-quinolin-7-amine) for hazard identification and first-aid measures .
Q. Where can researchers access authoritative physicochemical data for this compound?
- Methodological Answer :
- Consult the NIST Chemistry WebBook for validated spectral data and thermodynamic properties .
- Cross-reference peer-reviewed journals for experimental parameters (e.g., melting points, solubility). Avoid non-peer-reviewed sources like commercial catalogs.
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Imine Reductases : Use enzyme-catalyzed reductions to generate enantiopure amines, as demonstrated for trifluorinated imines .
- Chiral Auxiliaries : Introduce temporary stereochemical control during synthesis, followed by auxiliary removal.
Q. What computational methods predict the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with biological targets (e.g., androgen receptor) using software like AutoDock Vina. Key residues (e.g., LEU704, GLY708) may mediate binding .
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over time to validate docking predictions.
Q. How should researchers resolve contradictions in reported reaction yields or physicochemical properties?
- Methodological Answer :
- Systematic Reviews : Apply Cochrane Handbook guidelines to assess study bias, variability in experimental conditions, and data reproducibility .
- Controlled Replication : Standardize variables (e.g., solvent purity, catalyst loading) and validate results via multiple analytical techniques (e.g., HPLC, NMR) .
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
